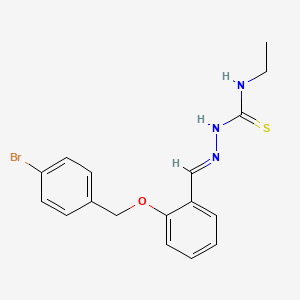
2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C17H18BrN3OS and a molecular weight of 392.321 . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2-((4-Bromobenzyl)oxy)benzaldehyde with N-ethylthiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone
- 2-((4-Bromobenzyl)oxy)benzaldehyde N-cyclohexylthiosemicarbazone
- 2-((3-Bromobenzyl)oxy)benzaldehyde N-cyclohexylthiosemicarbazone
Uniqueness
2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern and the presence of the N-ethylthiosemicarbazone moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
477730-97-5 |
|---|---|
Molecular Formula |
C17H18BrN3OS |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C17H18BrN3OS/c1-2-19-17(23)21-20-11-14-5-3-4-6-16(14)22-12-13-7-9-15(18)10-8-13/h3-11H,2,12H2,1H3,(H2,19,21,23)/b20-11+ |
InChI Key |
WPPIYOQTUIKQNT-RGVLZGJSSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1OCC2=CC=C(C=C2)Br |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















